AG-490

Description

Historical Context of AG-490 Discovery and Initial Characterization in Tyrosine Kinase Inhibition Research

The discovery of this compound is rooted in the broader effort to identify inhibitors of protein tyrosine kinases, which gained momentum following the recognition of their crucial roles in cellular signaling and disease. This compound belongs to the tyrphostin family, a class of synthetic molecules designed as potential inhibitors of PTKs. Initial research characterized this compound as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. guidetopharmacology.orgguidetomalariapharmacology.org Early studies demonstrated its ability to block EGF-dependent cell proliferation. pnas.org

Subsequently, this compound was also found to inhibit other tyrosine kinases, including ErbB2 (HER2). tocris.comstemcell.com A significant development in the history of this compound was its identification as an inhibitor of Janus kinase 2 (JAK2). pnas.orgstemcell.comnih.govannualreviews.org Notably, this compound was recognized as the first JAK2 inhibitor to be developed. nih.govannualreviews.org This discovery was particularly impactful as JAK2 plays a central role in signaling pathways activated by various cytokines and growth factors, and its dysregulation is linked to hematological malignancies and other conditions. nih.govannualreviews.org

Overview of this compound as a Key Chemical Probe in Cellular Signaling Investigations

Due to its inhibitory activity against multiple tyrosine kinases, including EGFR, ErbB2, JAK2, JAK3, and STAT5a/b, this compound has been widely utilized as a chemical probe to investigate the involvement of these kinases in diverse cellular processes. tocris.comstemcell.comselleck.co.jpsigmaaldrich.com Researchers have employed this compound to study cell proliferation, apoptosis, differentiation, and inflammatory responses in various cell lines and experimental models. pnas.orgtocris.comstemcell.comresearchgate.netapexbt.comnih.govresearchgate.netnih.govmdpi.comspandidos-publications.com

Studies have shown that this compound can inhibit downstream signaling components activated by these kinases, such as STAT3, ERK, and Akt, providing insights into the cascades initiated by tyrosine phosphorylation. selleck.co.jpresearchgate.netapexbt.comnih.gov For instance, this compound has been used to demonstrate the involvement of JAK2/STAT3 signaling in the proliferation and apoptosis of leukemia cells and keloid fibroblasts. researchgate.netnih.govresearchgate.netspandidos-publications.com It has also been applied in studies of cerebral ischemia to explore the roles of JAK/STAT pathways in neuronal protection and inflammation. nih.govmdpi.com

While initially characterized by its kinase inhibitory activity, some research suggests that the cellular effects of this compound, particularly those observed with its derivatives, might involve mechanisms beyond direct kinase domain inhibition, such as modulating deubiquitinating enzymes. researchgate.net This highlights the complexity of its action and its value as a tool for unraveling intricate signaling networks.

The use of this compound as a chemical probe has generated a wealth of data regarding the roles of specific tyrosine kinases in various biological contexts. While its multi-target profile necessitates careful interpretation of results, it has undeniably served as a foundational tool in the study of tyrosine kinase signaling and has paved the way for the development of more selective inhibitors.

Summary of this compound Inhibition Profile (Selected Targets)

| Target Kinase | Reported IC₅₀ (µM) | Context (Cell-free/Cellular) | Source |

| EGFR | 0.1 - 2 | Cell-free, Cellular | tocris.comstemcell.comselleck.co.jpsigmaaldrich.com |

| ErbB2 (HER2) | 3.5 - 13.5 | Cellular, Cell-free | tocris.comstemcell.comselleck.co.jp |

| JAK2 | 11 | Cellular | stemcell.com |

| JAK2 | >125 | Enzyme assay | ashpublications.org |

| JAK3 | 12 - >80 | Cellular, Enzyme assay | stemcell.comashpublications.org |

| STAT5a/b | 12 | Cellular | stemcell.com |

Note: IC₅₀ values can vary depending on the experimental system, cell type, and specific assay conditions.

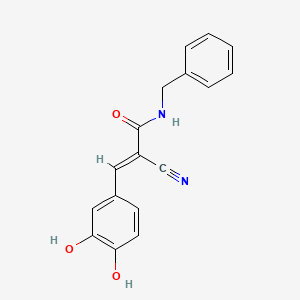

Structure

3D Structure

Properties

CAS No. |

134036-52-5 |

|---|---|

Molecular Formula |

C18H16N2O3 |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide |

InChI |

InChI=1S/C18H16N2O3/c19-12-15(10-14-6-7-16(21)17(22)11-14)18(23)20-9-8-13-4-2-1-3-5-13/h1-7,10-11,21-22H,8-9H2,(H,20,23) |

InChI Key |

ZZQHNBGRWRQWFI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |

Synonyms |

2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide; Tyrphostin B 42; |

Origin of Product |

United States |

Molecular Mechanisms of Action of Ag 490

Direct Kinase Inhibition

AG-490 exerts its effects by directly inhibiting the enzymatic activity of certain tyrosine kinases. This inhibition is often competitive at the ATP-binding site of the kinase. scbt.comresearchgate.net

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Activity

Here is a summary of reported IC₅₀ values for this compound against EGFR:

| Target | IC₅₀ (μM) | Assay Type | Source |

| EGFR | 0.1 | Cell-free | apexbt.comselleckchem.com |

| EGFR | 2 | Not specified | rndsystems.comadooq.comcellsignal.com |

| EGFR | 0.1 | Cell-free | stemcell.com |

Inhibition of Janus Kinase 2 (JAK2) Activity

This compound is a known inhibitor of Janus Kinase 2 (JAK2). apexbt.comresearchgate.netstemcell.comtocris.comsigmaaldrich.comrndsystems.comspandidos-publications.comsigmaaldrich.comadooq.comcellsignal.comijmrhs.comnih.govresearchgate.netnih.govabcam.comashpublications.orgnih.gov It inhibits the phosphorylation of JAK2. ijmrhs.com While initially considered a JAK2-specific inhibitor, further research has shown it also targets other kinases. aai.orgnih.gov Reported IC₅₀ values for this compound against JAK2 vary. Some sources indicate an IC₅₀ of approximately 10 μM. apexbt.comstemcell.comcellsignal.comabcam.com Another study reported an IC₅₀ of 11 μM. stemcell.com However, one study considered this compound inactive in JAK2 enzyme assays with an IC₅₀ >125 μM, suggesting that its potency and selectivity for JAK2 may be debated and dependent on the experimental context. ashpublications.org this compound has been shown to inhibit hyperactive JAK2 in certain leukemia cells and cytokine-induced activation of JAK2 in eosinophils. apexbt.com It can also suppress LPS-induced iNOS expression through the inhibition of JAK2 mediated pathways. ijmrhs.com

Here is a summary of reported IC₅₀ values for this compound against JAK2:

| Target | IC₅₀ (μM) | Source |

| JAK2 | ~10 | apexbt.comstemcell.comcellsignal.comabcam.com |

| JAK2 | 11 | stemcell.com |

| JAK2 | >125 | ashpublications.org |

Inhibition of Janus Kinase 3 (JAK3) Activity

This compound also demonstrates inhibitory activity against Janus Kinase 3 (JAK3). apexbt.comaai.orgresearchgate.nettocris.comsigmaaldrich.comrndsystems.comcellsignal.comijmrhs.comnih.govabcam.comnih.govnih.govaai.orgmedchemexpress.com It has been shown to block JAK3 activation and autokinase activity. aai.orgsigmaaldrich.comnih.gov this compound potently suppresses IL-2-induced T cell proliferation, a process that is not solely dependent on JAK2 but involves JAK3 signaling. aai.orgnih.gov Reported IC₅₀ values for this compound against JAK3 include 12 μM, approximately 20 μM, and 25 μM. stemcell.comcellsignal.comabcam.com Molecular docking studies suggest this compound binds at the ATP-binding cleft of JAK3 with a favorable binding score. researchgate.net

Here is a summary of reported IC₅₀ values for this compound against JAK3:

| Target | IC₅₀ (μM) | Source |

| JAK3 | 12 | stemcell.com |

| JAK3 | ~20 | cellsignal.com |

| JAK3 | 25 | abcam.com |

Inhibition of HER2 Tyrosine Kinase Activity

This compound has been reported to inhibit HER2 (ErbB2) tyrosine kinase activity. apexbt.comstemcell.comtocris.comrndsystems.comadooq.com Reported IC₅₀ values for this compound against ErbB2 are 13.5 μM. apexbt.comstemcell.comtocris.comrndsystems.comadooq.comcellsignal.com Studies suggest that this compound can partially reduce leptin-induced HER2 phosphorylation. nih.gov

Here is a summary of reported IC₅₀ values for this compound against HER2:

| Target | IC₅₀ (μM) | Source |

| HER2 | 13.5 | apexbt.comstemcell.comtocris.comrndsystems.comadooq.comcellsignal.com |

Selectivity Profile Relative to Other Protein Tyrosine Kinases (e.g., LCK, LYN, BTK, SYK, SRC, JAK1, Tyk2)

While this compound inhibits multiple kinases, it has also demonstrated a degree of selectivity. Several studies indicate that this compound does not inhibit lymphocytic tyrosine kinases such as LCK, LYN, BTK, SYK, or SRC. apexbt.comaai.orgstemcell.comselleckchem.comadooq.comcellsignal.comfishersci.pt Regarding other JAK family members, some sources suggest this compound has no activity against JAK1 and Tyk2. cellsignal.com However, other research indicates that this compound can inhibit JAK1 to a lesser extent. researchgate.net One study reported this compound as inactive on JAK1 and Tyk2 in enzyme assays with IC₅₀ values >125 μM and >80 μM, respectively. ashpublications.org This suggests that while this compound is not a broad-spectrum kinase inhibitor, its selectivity profile, particularly within the JAK family, can vary depending on the specific experimental conditions and assay methods used. ashpublications.orgucsf.eduresearchgate.net

Downstream Signaling Pathway Modulation

The inhibition of tyrosine kinases by this compound leads to the modulation of several downstream signaling pathways. A key pathway affected is the JAK-STAT pathway, as this compound inhibits the phosphorylation of STAT proteins, including STAT1, STAT3, STAT5a, and STAT5b. apexbt.comaai.orgresearchgate.netsigmaaldrich.comspandidos-publications.comsigmaaldrich.comnih.govnih.govabcam.comnih.govnih.govaai.orgplos.org This inhibition prevents their dimerization and translocation to the nucleus, thereby altering gene expression. researchgate.netabcam.com

This compound has been shown to block STAT3 activation and phosphorylation. aai.orgsigmaaldrich.comspandidos-publications.comsigmaaldrich.comnih.govnih.govmedchemexpress.com It can decrease the phosphorylation of STAT3 by selectively inactivating JAK2 in some contexts. spandidos-publications.comnih.gov this compound reduces IL-2-induced DNA binding by STAT5a/5b, STAT1, and STAT3. apexbt.com Specifically, it reduced binding by 78% for STAT5a/5b and 65% for STAT1 and STAT3 in one study. aai.org

Inhibition of JAK3 by this compound also compromises the Shc/Ras/Raf/mitogen-activated protein kinase (MAPK) signaling pathways, as measured by the reduced phosphorylation of Shc and extracellular signal-regulated kinase 1 and 2 (ERK1/2). aai.orgnih.govaai.org this compound can also inhibit JNK phosphorylation, which is involved in AP-1 activation. ijmrhs.com Furthermore, this compound can affect the PI3K-AKT pathway, which is downstream of JAKs. abcam.com

The modulation of these downstream pathways contributes to various cellular effects observed with this compound treatment, including effects on cell proliferation, apoptosis, and the expression of specific genes like iNOS and cyclin D1. spandidos-publications.comijmrhs.comnih.gov

Regulation of Signal Transducers and Activators of Transcription (STAT) Pathways

This compound significantly impacts the activity of STAT proteins, which are critical transcription factors involved in various cellular processes, including proliferation, differentiation, and apoptosis. aai.orgnih.gov

Inhibition of STAT3 Phosphorylation and Activation

This compound has been shown to inhibit the phosphorylation and subsequent activation of STAT3. This inhibition can occur through various mechanisms depending on the cellular context. In some instances, this compound directly inhibits JAK2, an upstream kinase that phosphorylates STAT3. spandidos-publications.comnih.govnih.gov Studies have demonstrated that this compound suppresses tyrosine phosphorylation of STAT3, which is essential for its dimerization, nuclear translocation, and gene transcription. aai.orgresearchgate.netkoreamed.org For example, this compound at a concentration of 50 µM suppressed tyrosine phosphorylation of STAT3 induced by IL-6 in a time-dependent manner without affecting total STAT3 protein levels. researchgate.netkoreamed.orgnih.gov Another proposed mechanism involves the downregulation of gp130, a common receptor subunit for IL-6 family cytokines that activates the JAK/STAT3 pathway. koreamed.orgnih.gov this compound treatment has been shown to reduce gp130 protein levels, likely by inhibiting its translation, thereby reducing the cell's responsiveness to IL-6 and subsequent STAT3 activation. koreamed.orgnih.gov this compound has been reported to decrease STAT3 DNA binding activity. apexbt.comnih.gov

Inhibition of STAT5a/b Phosphorylation and Activation

This compound also inhibits the phosphorylation and activation of STAT5a and STAT5b. apexbt.comstemcell.comaai.orgnih.gov This effect is often linked to its inhibition of JAK3, an upstream kinase that phosphorylates STAT5a/b, particularly in the context of IL-2 signaling in T cells. stemcell.comaai.orgnih.govaai.orgnih.gov Inhibition of JAK3 by this compound leads to a loss in STAT5a/b tyrosine phosphorylation and DNA binding activity. aai.orgnih.govaai.orgnih.gov Studies have reported IC50 values for this compound's inhibition of IL-2-modulated phosphorylation of STAT5a and STAT5b ranging from 50 µM to 70 µM. apexbt.com this compound has been shown to reduce IL-2-induced DNA binding by STAT5a/5b. apexbt.com

Impact on Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., Shc/Ras/Raf/ERK1/2)

This compound influences the activity of MAPK cascades, including the Shc/Ras/Raf/ERK1/2 pathway. tocris.comaai.orgabmole.comrndsystems.comnih.govnih.gov Inhibition of upstream kinases, such as JAK3, by this compound can compromise the activation of this cascade, as measured by the phosphorylation of key components like Shc and ERK1/2. aai.orgnih.gov this compound has been shown to inhibit Shc and ERK1/2 phosphorylation in a dose-dependent manner. aai.org While this compound is often associated with inhibiting growth factor-induced MAPK activation, some studies have reported that this compound can also activate ERK in certain cancer cell lines after short-term treatment, although this activation may be unrelated to its growth inhibitory effects. iiarjournals.org The precise mechanisms by which this compound modulates MAPK signaling can vary depending on the cell type and stimuli. ahajournals.org

Modulation of Activating Protein-1 (AP-1) Signaling

This compound has been shown to modulate the activity of Activating Protein-1 (AP-1), a transcription factor involved in various cellular processes, including proliferation, differentiation, and apoptosis. tocris.comaai.orgabmole.comrndsystems.comnih.gov this compound can inhibit the DNA binding activity of AP-1. aai.orgnih.gov This inhibition may be linked to its effects on upstream signaling pathways, such as the JAK/MAPK cascade. aai.orgnih.gov Studies have shown that this compound can reduce both basal and cytokine-induced AP-1 DNA binding. aai.org

Crosstalk with PI3K/Akt and Nuclear Factor-kappa B (NF-κB) Signaling

This compound has been observed to influence the PI3K/Akt and NF-κB signaling pathways, and there is evidence of crosstalk between these pathways and those targeted by this compound, such as JAK/STAT. apexbt.comabmole.comtargetmol.comnih.govaacrjournals.orgaacrjournals.orgscispace.comresearchgate.netresearchgate.netmdpi.com this compound can inhibit Akt phosphorylation and NF-κB activation. abmole.comtargetmol.comaacrjournals.orgaacrjournals.org Inhibition of STAT3 by this compound has been shown to reduce the DNA binding activity of NF-κB in some cell types. nih.govaacrjournals.org This suggests a complex interplay where this compound's effects on one pathway can influence the activity of others. nih.govaacrjournals.orgresearchgate.net

Influence on Glycogen Synthase Kinase-3 Beta (GSK-3β) and c-Myc Expression

This compound can modulate the activity of Glycogen Synthase Kinase-3 Beta (GSK-3β) and the expression of the oncogene c-Myc. apexbt.comabmole.comtargetmol.comaacrjournals.orgaacrjournals.org this compound has been shown to cause the activation of GSK-3β. abmole.comtargetmol.comaacrjournals.orgaacrjournals.org Activated GSK-3β can lead to the reduction of c-Myc levels. abmole.comtargetmol.comaacrjournals.orgaacrjournals.org This suggests that this compound's effects on GSK-3β contribute to its impact on c-Myc expression, which is often dysregulated in various diseases, including cancer. aacrjournals.orgaacrjournals.orgresearchgate.net

Effects on Protein Translation and Receptor Expression

Downregulation of gp130 Protein Translation

This compound, a tyrphostin tyrosine kinase inhibitor, has been shown to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway through a novel mechanism involving the downregulation of gp130 protein. nih.govkoreamed.orgnih.govkoreascience.kr While this compound is widely recognized for its inhibitory effects on JAK2, research indicates that its impact on gp130 levels occurs independently of JAK2 inhibition, particularly at higher concentrations. nih.gov

Studies have demonstrated that this compound treatment leads to a dose- and time-dependent reduction in both intracellular and membrane-bound gp130 protein levels. nih.govkoreamed.org This downregulation is observable within three hours of exposure to this compound at a concentration of 50 µM. nih.govkoreamed.org This rapid decrease in gp130 protein mirrors the timeline observed for this compound's inhibition of IL-6-induced STAT3 phosphorylation. nih.gov Importantly, the levels of other proteins such as JAK2, STAT3, beta-tubulin, and the membrane protein Unc5b remain stable under these conditions, suggesting a specific effect on gp130. nih.gov

Further investigation into the mechanism of gp130 downregulation by this compound has revealed that it is not due to enhanced degradation of the gp130 protein or inhibition of its mRNA transcription. nih.govkoreamed.orgnih.govkoreascience.kr Experiments examining gp130 mRNA levels after this compound treatment showed no significant alteration, indicating a post-transcriptional regulatory mechanism. nih.govkoreamed.org Evidence suggests that the downregulation most likely occurs through the inhibition of gp130 protein translation, potentially linked to the phosphorylation of eukaryotic initiation factor-2α (eIF2α). nih.govkoreamed.orgnih.govkoreascience.kr

The inhibition of gp130 protein synthesis by this compound results in an immediate loss of mature gp130 from the cell membrane. nih.govkoreamed.orgnih.govkoreascience.kr This is attributed to the relatively short half-life of gp130. nih.govkoreamed.orgnih.govkoreascience.krresearchgate.net The subsequent reduction in membrane-bound gp130 leads to a diminished cellular response to IL-6, thereby contributing to the reduction in STAT3 activation. nih.govkoreamed.orgnih.govkoreascience.kr This mechanism represents a distinct pathway by which this compound interferes with STAT3 signaling, in addition to its known effects on JAK2. nih.govkoreamed.orgnih.govkoreascience.kr

Research using techniques such as Western blot analysis has provided quantitative data on the reduction of gp130 protein levels following this compound treatment. koreamed.org For instance, studies in RT4 cells treated with 50 µM this compound show a clear decrease in gp130 protein over time compared to untreated cells or cells treated with other inhibitors like AG1478. koreamed.org The quantitative analysis of Western blot results confirms the dose-dependent nature of this downregulation. koreamed.org

The specific downregulation of gp130 by this compound highlights a potential mechanism for desensitizing cells to IL-6 signaling by reducing the availability of the signal-transducing receptor subunit. nih.gov This finding underscores the complexity of this compound's molecular actions and its ability to impact the JAK/STAT3 pathway at multiple levels. nih.govkoreamed.orgnih.govkoreascience.kr

Here is a representative data visualization based on findings regarding this compound's effect on gp130 protein levels:

| Treatment Group | This compound Concentration (µM) | Treatment Duration (hours) | Relative gp130 Protein Level |

| Control | 0 | 0 | 1.0 |

| This compound | 50 | 3 | ~0.6 - 0.8 |

| This compound | 50 | 6 | ~0.4 - 0.6 |

| This compound | 50 | 12 | ~0.2 - 0.4 |

| AG1478 | 50 | 12 | ~1.0 |

Preclinical Investigations of Cellular and Systemic Processes Modulated by Ag 490

Regulation of Cell Proliferation and Programmed Cell Death

Preclinical studies have demonstrated that AG-490 significantly influences the balance between cell proliferation and programmed cell death across various cell types, particularly in the context of cancer.

Inhibition of Cell Proliferation in Diverse Cancer Cell Lines

This compound has shown the capacity to inhibit cell proliferation in a wide array of cancer cell lines. Studies have reported its effectiveness in suppressing the growth of human breast cancer cells, including MDA-MB-231 cells, in a dose-dependent manner. nih.govwikidata.org The half maximal inhibitory concentration (IC50) of this compound in MDA-MB-231 cells was determined to be 28.327 µM. nih.govwikidata.org

In lung cancer, this compound suppressed the proliferation of A549 lung carcinoma and NCI-H292 cells. Current time information in PF.fishersci.ca Melanoma cell lines, such as A375, also exhibited reduced proliferation upon treatment with this compound. Current time information in PF. Colorectal cancer cell lines, including LS174T and HT-29, showed inhibited growth in response to this compound. fishersci.ca Furthermore, this compound inhibited the proliferation of cervical carcinoma cell lines. nih.gov

In malignant human glioma cell lines, this compound inhibited proliferation in a dose- and time-dependent manner. fishersci.ca The sensitivity, as assessed by the IC50, varied among different glioma lines, ranging from 55 µM in T98G cells to 240 µM in LN18 cells after 72 hours of treatment. fishersci.ca Other tested glioma lines included U87 (IC50 190 µM), A172 (IC50 76 µM), LNZ308 (IC50 130 µM), and LNZ428 (IC50 120 µM). fishersci.ca this compound also suppressed the proliferation of myeloma cell lines. Current time information in PF.nih.gov

The antiproliferative effect of this compound is often linked to its inhibition of key signaling pathways that regulate cell cycle progression, such as the JAK/STAT pathway. Current time information in PF.nih.gov

Here is a summary of this compound's effect on cell proliferation in various cancer cell lines:

| Cell Line | Cancer Type | Effect on Proliferation | Key Findings / IC50 Values (if available) | Citations |

| MDA-MB-231 | Breast Cancer | Inhibited | Dose-dependent inhibition, IC50: 28.327 µM | nih.govwikidata.org |

| A549 | Lung Carcinoma | Suppressed | Current time information in PF. | |

| NCI-H292 | Lung Cancer | Inhibited | fishersci.ca | |

| A375 | Melanoma | Suppressed | Current time information in PF. | |

| LS174T | Colorectal Cancer | Inhibited | fishersci.ca | |

| HT-29 | Colorectal Cancer | Inhibited | fishersci.ca | |

| Cervical Carcinoma | Cervical Cancer | Inhibited | nih.gov | |

| U87 | Glioma | Inhibited | Dose- and time-dependent, IC50: 190 µM (72h) | fishersci.ca |

| T98G | Glioma | Inhibited | Dose- and time-dependent, IC50: 55 µM (72h) | fishersci.ca |

| A172 | Glioma | Inhibited | Dose- and time-dependent, IC50: 76 µM (72h) | fishersci.ca |

| LN18 | Glioma | Inhibited | Dose- and time-dependent, IC50: 240 µM (72h) | fishersci.ca |

| LNZ308 | Glioma | Inhibited | Dose- and time-dependent, IC50: 130 µM (72h) | fishersci.ca |

| LNZ428 | Glioma | Inhibited | Dose- and time-dependent, IC50: 120 µM (72h) | fishersci.ca |

| Myeloma cells | Myeloma | Suppressed | Current time information in PF.nih.gov |

Induction of Apoptosis in Various Cellular Models

This compound has been shown to induce apoptosis in several cellular models, particularly in certain cancer cell types. It was found to induce programmed cell death in acute lymphoblastic leukemia (ALL) pre-B cells by inhibiting JAK2. nih.govresearchgate.net this compound also induced apoptosis in IL-6-dependent myeloma cell lines. Current time information in PF. In cutaneous T-cell lymphoma (CTCL), this compound induced apoptosis in Sézary cells and down-regulated the expression of the IL-2 receptor. citeab.com

In glioma cells, this compound's effect on apoptosis can be p53-dependent. fishersci.ca While this compound alone might not induce significant apoptosis in some glioma lines, it can potentiate the cytotoxic activity and induce a substantial sub-G1 (apoptotic) fraction when combined with agents like UCN-01 in p53 defective cells. fishersci.ca Conversely, this compound induced BAD phosphorylation and suppressed UCN-01-induced apoptosis in p53 wild-type cells. fishersci.ca

Interestingly, this compound has also demonstrated anti-apoptotic activity in non-cancerous disease models. In a rat model of cerebral ischemia/reperfusion injury, this compound exhibited antiapoptotic activity in cultured neurons by reducing the phosphorylation of JAK2, JAK3, and STAT3. fishersci.ca Similarly, in an in vitro model of osteoarthritis, this compound suppressed leptin-induced chondrocyte apoptosis and increased cell viability. fishersci.ca

Mechanisms of Cell Cycle Arrest (e.g., G1 phase, S phase)

This compound has been reported to induce cell cycle arrest, preventing cells from progressing through the cell cycle and thus inhibiting proliferation. The specific phase of arrest can vary depending on the cell type.

In keloid fibroblasts (HKFs), this compound primarily induced cell cycle arrest at the G1 phase. uni.lu This was associated with a significant decrease in the mRNA expression levels of cyclin D1, a key regulator of the G1/S transition. Current time information in PF.uni.lu

Studies in BALB/c-3T3 cells showed that this compound repressed G0-G1 traverse. nih.gov While it did not alter the induction of cyclin D1 protein, it inhibited cyclin D1- and cyclin D3-associated kinase activity. nih.gov This suggests that this compound inhibits a pathway required for mid-G0-G1 traverse. nih.gov

In GL15 glioblastoma cells, this compound was found to induce an S phase arrest via JAK2 inhibition. nih.govnih.gov This S phase arrest is considered an unusual cellular response compared to the more commonly observed G1 arrest induced by this compound in other systems. nih.gov

In LS174T and NCI-H292 cells, this compound caused cell cycle arrest at the G0/G1 or S phases. fishersci.ca These results indicate that this compound arrests the cell cycle but does not necessarily kill the cells, as treated cells could proliferate again upon removal of the compound. fishersci.ca The cell cycle arrest observed in colon and lung cancer cells might be induced by the inhibition of cyclin-dependent kinases by this compound. fishersci.ca

Modulation of Cell Migration and Invasion in Disease Models

Beyond its effects on proliferation and apoptosis, this compound has been shown to modulate cell migration and invasion, processes critical for metastasis in cancer and tissue remodeling in other diseases.

This compound can suppress the migration and invasion of cancer cells. In lung cancer cells, this compound was shown to suppress TGF-β-induced migration and invasion. Current time information in PF.cenmed.com It also inhibited cellular migration and invasion in A549 lung carcinoma and A375 melanoma cell lines. Current time information in PF. This inhibition was associated with the disruption of actin organization and suppression of matrix metalloproteinase 2 (MMP2) activity. Current time information in PF.

In human breast cancer cells, this compound administration reduced levels of activated STAT3, resulting in the suppression of invasion and metastasis. nih.gov

Furthermore, in pancreatic cancer cells, this compound attenuated norepinephrine (B1679862) (NE)-induced migration and invasion. cenmed.comnih.gov This effect was mediated through the inhibition of STAT3 activity, which led to the downregulation of matrix metalloproteinase 9 (MMP9) and MMP2 expression. cenmed.com

Here is a summary of this compound's effect on cell migration and invasion:

| Cell Type / Model | Disease Context | Effect on Migration and Invasion | Associated Mechanisms | Citations |

| Lung cancer cells | Cancer | Suppressed | Inhibition of TGF-β-induced effects | Current time information in PF.cenmed.com |

| A549 lung carcinoma | Cancer | Inhibited | Disruption of actin, suppression of MMP2 activity | Current time information in PF. |

| A375 melanoma | Cancer | Inhibited | Disruption of actin, suppression of MMP2 activity | Current time information in PF. |

| Human breast cancer cells | Cancer | Suppression | Reduced activated STAT3 levels | nih.gov |

| Pancreatic cancer cells | Cancer | Attenuated | Inhibition of STAT3, downregulation of MMP9 and MMP2 | cenmed.comnih.gov |

Immunomodulatory Effects in Preclinical Systems

This compound has demonstrated significant immunomodulatory effects in various preclinical systems, primarily by interfering with cytokine signaling pathways critical for immune cell function.

Suppression of Cytokine-Induced T-Cell Proliferation and Response

A key immunomodulatory effect of this compound is its potent suppression of cytokine-induced T-cell proliferation and responses. This compound effectively inhibits IL-2-induced T-cell proliferation in IL-2-dependent T-cell lines such as D10 and CTLL-2, as well as in human T cells. nih.govwikipedia.orgresearchgate.netcenmed.comepa.gov This inhibition occurs in a dose-dependent manner. wikipedia.orgepa.govwikipedia.org

The mechanism involves the blockade of JAK3 activation and the phosphorylation of its downstream substrates, STATs, including STAT5a and STAT5b. nih.govwikipedia.orgcenmed.com this compound also inhibits IL-2-modulated phosphorylation of STAT5a and STAT5b with IC50 values of 50 µM - 70 µM. nih.gov Furthermore, it reduces IL-2-induced DNA binding by STAT5a/5b, STAT1, and STAT3. nih.gov

This compound also inhibits cytokine-induced activation of JAK2 in eosinophils. nih.gov It suppresses the activation of STAT3 in mycosis fungoides-derived T cells and leukemic Sézary cells. nih.govciteab.com

Beyond IL-2, this compound has been shown to block IL-12 mediated T-cell proliferation and decrease IFN-γ production induced by IL-12. fishersci.ca It also prevented tetanus toxoid antigen-specific T cell proliferation and expansion. cenmed.com These findings highlight this compound's ability to interfere with multiple cytokine signaling pathways that drive T-cell activation and proliferation, suggesting its potential in modulating immune responses in various disease contexts. nih.govwikipedia.orgcenmed.comwikipedia.orgfishersci.cawikipedia.org

Here is a summary of this compound's effect on cytokine-induced T-cell proliferation and response:

| Cell Type / Stimulus | Effect on Proliferation/Response | Associated Mechanisms | Citations |

| IL-2-dependent T-cell lines (D10, CTLL-2) | Potently suppressed proliferation | Blockade of JAK3 activation, inhibition of STAT phosphorylation | nih.govwikipedia.orgepa.govwikipedia.org |

| Human T cells (IL-2 induced) | Inhibited proliferative growth | Inhibition of JAK3, STAT5a/b phosphorylation and DNA binding | nih.govcenmed.com |

| Eosinophils (Cytokine-induced) | Inhibited JAK2 activation | nih.gov | |

| Mycosis fungoides-derived T cells | Suppressed STAT3 activation | nih.gov | |

| Leukemic Sézary cells | Suppressed STAT3 activation | citeab.com | |

| T cells (IL-12 mediated) | Blocked proliferation, decreased IFN-γ production | Inhibition of STAT3 phosphorylation | fishersci.ca |

| Antigen-activated human T cells (Tetanus toxoid) | Prevented proliferation and expansion | Inhibition of JAK3/STAT5a/b signaling | cenmed.com |

Inhibition of Antigen-Specific Th1 Cell Differentiation in Vivo

Research indicates that this compound possesses immunomodulating properties, including the inhibition of antigen-specific Th1 cell differentiation in vivo. This compound has been noted to block IL-12 mediated T-cell proliferation and decrease IFN-γ production mediated by IL-12. nih.govplos.org This suggests that this compound can interfere with signaling pathways crucial for Th1 cell development and function. Studies in experimental autoimmune encephalomyelitis (EAE) models, which are used to study multiple sclerosis, have shown that AG490 can decrease T-helper 17 (Th17) cell differentiation by inactivating STAT3. nih.gov While the primary focus here is Th1 differentiation, the shared JAK-STAT pathway involvement is relevant. AG490 blocks the activation of the JAK and STAT family of molecules, which play a critical role in mediating inflammatory immune responses. plos.org

Influence on Macrophage Activation and Cytokine Production

This compound has been shown to influence macrophage activation and their production of cytokines. As a JAK2 kinase inhibitor, this compound targets the cytokine-dependent STAT signaling pathway in macrophages. nih.gov Inhibition of the JAK/STAT pathway in macrophages by this compound can diminish IFN-γ-induced nitric oxide synthase expression and nitric oxide secretion. nih.govnih.govaai.org Furthermore, it can inhibit TNF-α production triggered by high mobility group box 1 protein (HMGB1). nih.gov Studies have demonstrated that this compound can reduce the release of various chemokines, including MIP1α, MIP1β, MIG, and IP10, by activated macrophages. bmj.com It has also been observed to reduce the production of IL-6, IL-15, and IL-1RA by activated macrophages. bmj.com

Table 1: Influence of this compound on Macrophage Cytokine and Chemokine Production

| Mediator | Effect of this compound | Reference |

| Nitric Oxide (NO) | Diminished production | nih.govnih.govaai.org |

| TNF-α | Inhibited production (HMGB1-induced) | nih.gov |

| MIP1α | Reduced release | bmj.com |

| MIP1β | Reduced release | bmj.com |

| MIG | Reduced release | bmj.com |

| IP10 | Reduced release | bmj.com |

| IL-6 | Reduced production | bmj.com |

| IL-15 | Reduced production | bmj.com |

| IL-1RA | Reduced production | bmj.com |

| IL-10 | Enhanced levels | nih.gov |

Conversely, this compound has been found to enhance IL-10 levels and the numbers of IL-10 producing peritoneal cells in certain models. nih.gov

Neurobiological Activities in Preclinical Models of Ischemic Injury

This compound has demonstrated neurobiological activities in preclinical models of ischemic injury, particularly in the context of cerebral ischemia/reperfusion injury.

Attenuation of Neural Apoptosis and Protection Against Ischemia/Reperfusion Injury

This compound has shown protective effects against cerebral ischemia/reperfusion injury by inhibiting the JAK2/3 signaling pathway. nih.govnih.gov It exhibits antiapoptotic activity, which is dependent on its regulation of the JAK-STAT pathway. nih.govnih.gov In models of cerebral ischemia/reperfusion injury, AG490 injection could attenuate the lesions and reduce the apoptosis rate in cultured neurons upon apoptosis induction. nih.govnih.gov It has been reported that AG490 blocks post-ischemic JAK2 and STAT3 phosphorylation, significantly decreasing cerebral infarction, cell apoptosis, and neurological dysfunction in models of cerebral ischemia. windows.net AG490 confers protection against neural apoptosis during cerebral ischemia/reperfusion injury. nih.gov

Enhancement of Neurotrophin Expression (e.g., BNDF, NT3, TrkB)

In addition to its antiapoptotic effects, this compound has been observed to have neuroprotective effects by modulating neurotrophin expression. Administration of AG490 could enhance the expression of neurotrophins, including Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT3), and the neurotrophin receptor TrkB. nih.govnih.gov Studies in cerebral ischemia/reperfusion injury models showed that AG490 increased BDNF levels in serum and brain tissue. nih.gov Higher expression of BDNF, NT3, and TrkB was found in the brain tissue in vivo after AG490 intervention. nih.gov This suggests that AG490 acts as a pluripotent drug for neuroprotection, in addition to its antiapoptotic activity. nih.gov TrkB is a key neurotrophic factor receptor modulated by AG490 in the central nervous system, serving as a signaling receptor for increased neurotrophins like BDNF and NT-3. nih.gov

Table 2: Effect of this compound on Neurotrophin and Receptor Expression in Brain Tissue (Preclinical Ischemia Model)

| Molecule | Effect of this compound | Reference |

| BDNF (mRNA/protein) | Increased expression/levels | nih.govnih.gov |

| NT3 (mRNA) | Increased expression | nih.govnih.gov |

| TrkB (mRNA) | Increased expression | nih.govnih.gov |

Impact on Metabolic Homeostasis in Animal Models

This compound has also been investigated for its impact on metabolic homeostasis, particularly in animal models of diabetes.

Regulation of Blood Glucose Levels in Diabetes Models

Studies have demonstrated that AG490 can reduce blood glucose levels in animal models of diabetes. In non-obese diabetic (NOD) mice, a model for type 1 diabetes, administration of AG490 prevented and reversed the development of autoimmune diabetes. nih.govplos.orgnih.gov AG490 treatment significantly lowered mean blood glucose levels in streptozotocin (B1681764) (STZ)-induced diabetic mice compared to control groups. nih.gov This suggests that AG490 is an effective agent in reversing the onset of diabetes in these models. nih.gov The mechanism may involve the JAK-STAT signaling pathway, which could have additional roles in the pathogenesis of diabetes and glucose metabolism. nih.gov Furthermore, AG490 has shown beneficial effects against poststroke hyperglycemia and impaired glucose tolerance in stroke rat models, alleviating increased circulation levels of CRP and free fatty acids. nih.gov

Table 3: Effect of this compound on Blood Glucose in Diabetes Models

| Model | Effect of this compound on Blood Glucose | Reference |

| NOD mice (Type 1 Diabetes) | Prevents and reverses diabetes, reduces blood glucose | nih.govplos.orgnih.gov |

| STZ-induced diabetic mice | Significantly lowers mean blood glucose | nih.gov |

| Stroke rat model (with poststroke hyperglycemia) | Alleviates hyperglycemia and impaired glucose tolerance | nih.gov |

The data suggests that blocking Jak-Stat signaling with AG490 reduces blood glucose levels and modulates the expression of transcription factors associated with diabetes, supporting its potential as a therapy for this disease. nih.gov

Modulation of Adipokine and Transcription Factor Expression Associated with Metabolism

Preclinical research has investigated the impact of this compound on adipokines and transcription factors relevant to metabolism, particularly in the context of insulin (B600854) sensitivity and diabetes nih.govnih.govresearchgate.net. Studies using non-obese diabetic (NOD) mice, an animal model of diabetes, demonstrated that treatment with this compound significantly reduced blood glucose levels in young, non-diabetic animals nih.govnih.gov.

In vitro studies using human adipocytes have provided further insight into the mechanisms involved. Treatment of adipocytes with rosiglitazone (B1679542), an insulin sensitizer, led to a significant increase in the expression of adiponectin, an anti-diabetic adipokine. nih.govnih.gov. Importantly, the combination of rosiglitazone and this compound further enhanced this effect nih.govnih.gov. This combined treatment was specifically linked to a significant upregulation of C/EBP (CCAAT/enhancer-binding protein) nih.govnih.gov.

Mechanistic investigations suggest that regulatory regions of key metabolic genes, including PPARγ, ADIPOQ (encoding adiponectin), and C/EBP, contain DNA binding sequences for STAT5 nih.govnih.gov. Gel shift experiments performed in vitro have supported this observation nih.govnih.gov. These findings suggest that this compound, by potentially blocking JAK-STAT signaling, can modulate the expression of transcription factors associated with diabetes and contribute to reduced blood glucose levels nih.govnih.gov.

Modulation of Renal Water Reabsorption Mechanisms

This compound has been shown to influence renal water reabsorption mechanisms, a process primarily regulated by the hormone vasopressin and the water channel aquaporin 2 (AQP2) in the kidney collecting ducts frontiersin.orgresearcher.lifephysiology.org. A reduction or loss of AQP2 in the plasma membrane of kidney principal cells can lead to excessive urine production, a condition known as diabetes insipidus nih.govnih.gov.

Stimulation of Aquaporin 2 (AQP2) Membrane Expression and Urine Concentration in Animal Models

High-throughput chemical screening assays have identified this compound as a compound that can enhance vasopressin-independent AQP2 membrane expression nih.govnih.gov. In vitro studies using AQP2-expressing renal epithelial cell lines, such as LLC-PK1 and MDCK cells, demonstrated that this compound increased AQP2 membrane accumulation nih.govnih.gov. This effect was also observed in principal cells within rat kidney slices treated with this compound nih.govnih.gov.

Further preclinical investigations in animal models have confirmed these findings. In vasopressin-deficient Brattleboro rats, a model for central diabetes insipidus, a single injection of this compound significantly decreased urine volume and increased urine osmolality within the first 2-4 hours nih.govnih.gov. This indicates an improved urine concentrating capacity in these animals following this compound administration frontiersin.orgnih.govnih.govresearchgate.net. While the effect was significant, it was noted that these changes did not persist beyond 6-8 hours in this acute setting nih.govphysiology.org.

The ability of this compound to stimulate AQP2 membrane expression and enhance urine concentration in animal models suggests a potential mechanism for modulating renal water balance, particularly in conditions where vasopressin signaling is impaired nih.govnih.govphysiology.org.

Myoblast Function and Regeneration in Preclinical Models

Preclinical studies have also explored the effects of this compound on myoblast function and muscle regeneration nih.gov. Myoblasts are precursor cells that play a crucial role in muscle development and repair mdpi.comfrontiersin.org. Cell transplantation approaches using myoblasts are being investigated for the treatment of muscular diseases nih.govmdpi.com. However, a limitation of this approach is the significant death of transplanted cells nih.gov.

Research suggests that this compound, as a JAK2 inhibitor, may influence myoblast differentiation and survival nih.gov. Studies have shown that this compound can inhibit myoblast fusion, a process necessary for the formation of mature muscle fibers nih.gov. This inhibition of differentiation is hypothesized to allow myoblasts to proliferate further before fusing nih.gov.

Furthermore, this compound has been found to protect myoblasts from apoptosis (programmed cell death) in vitro nih.gov. This protective effect was observed in myoblasts exposed to hydrogen peroxide or prevented from attaching to their substrate nih.gov.

Experimental Approaches and Methodologies Utilized in Ag 490 Research

In Vitro Cellular Research Methodologies

In vitro cellular research methodologies provide controlled environments to study the direct effects of AG-490 on different cell types.

Cell Viability and Proliferation Assays (e.g., CCK-8, [3H]thymidine incorporation)

Cell viability and proliferation assays are fundamental methods used to determine the impact of this compound on the number of living cells and their ability to divide. The Cell Counting Kit-8 (CCK-8) assay is a common colorimetric method used to assess cell viability and proliferation. nih.govapexbt.com. This assay measures the activity of dehydrogenases in living cells, which convert a WST-8 reagent into a colored formazan (B1609692) product, quantifiable by absorbance nih.govnih.gov. Studies have utilized the CCK-8 assay to demonstrate that this compound can inhibit the proliferation of various cancer cell lines, including human keloid fibroblasts (HKFs), human normal fibroblasts (HNFs), human scar fibroblasts (HSFs), prostate cancer cells (PC3 and DU145), and nasopharyngeal carcinoma cells (C666-1) in a dose- and time-dependent manner spandidos-publications.comnih.govwho.intnih.govnih.govpifukezazhi.com. For instance, this compound inhibited the proliferation of HKFs and HNFs in a time- and concentration-dependent manner spandidos-publications.comnih.gov. In MDA-MB-231 breast cancer cells, this compound suppressed proliferation in a dose-dependent manner, with an IC50 value of 28.327 µM nih.gov.

[3H]thymidine incorporation is another assay used to measure cell proliferation by quantifying the amount of radioactive thymidine (B127349) incorporated into newly synthesized DNA during cell division. This compound has been shown to abolish IL-2-inducible [3H]thymidine incorporation in a dose-dependent manner in T-cell lines, displaying an IC50 of 25 µM stemcell.commolnova.cn. It also inhibited fetal calf serum-induced proliferation of human foreskin fibroblasts assessed by [3H]thymidine incorporation medchemexpress.cnmedchemexpress.com.

Here is a table summarizing some findings from cell viability and proliferation assays:

| Cell Line/Type | Assay Method | Observed Effect of this compound | Key Findings | Citations |

| HKFs, HNFs, HSFs | CCK-8 | Inhibited proliferation (dose- and time-dependent) | Greater inhibition in HKFs compared to HSFs at the same concentration. pifukezazhi.com | spandidos-publications.comnih.govpifukezazhi.com |

| PC3, DU145 (Prostate Cancer) | CCK-8 | Inhibited proliferation | This compound treatment reduced cell viability. nih.gov | nih.govresearchgate.net |

| MDA-MB-231 (Breast Cancer) | CCK-8, Trypan Blue | Suppressed proliferation and induced cell death (dose-dependent) | IC50 of 28.327 µM in MDA-MB-231 cells. nih.gov | nih.govnih.gov |

| C666-1 (Nasopharyngeal Carcinoma) | MTT | Effectively inhibited proliferation (time- and concentration-dependent) | Inhibitory effect increased with time and concentration. who.int | who.int |

| T-cell lines | [3H]thymidine incorporation | Abolished IL-2-inducible incorporation (dose-dependent) | IC50 of 25 µM. molnova.cn | stemcell.commolnova.cnmedchemexpress.com |

| Human foreskin fibroblasts | [3H]thymidine incorporation | Inhibited fetal calf serum-induced proliferation | IC50 of 5584 nM. medchemexpress.cnmedchemexpress.com | medchemexpress.cnmedchemexpress.com |

| RAW264.7 (Osteoclast precursor) | Not specified (Proliferation) | Suppressed cell proliferation | Delayed G1 to S cell cycle transition. nih.gov | nih.gov |

Apoptosis Detection Assays (e.g., TUNEL Staining, Flow Cytometry)

Apoptosis detection assays are used to identify and quantify programmed cell death induced by this compound. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining is a technique that detects DNA fragmentation, a hallmark of apoptosis, in tissue sections or cells nih.govscielo.brscispace.com. Flow cytometry, often using Annexin V and Propidium Iodide (PI) co-staining, allows for the quantitative analysis of apoptotic cell populations based on changes in membrane integrity and phosphatidylserine (B164497) externalization jci.orgspandidos-publications.comnih.govresearchgate.netscielo.brresearchgate.net.

Studies have shown that this compound can induce apoptosis in various cell types. In leukemic large granular lymphocytes (LGL), this compound treatment induced apoptosis jci.org. Flow cytometry analysis using Annexin V and 7-AAD or PI has been employed to measure the apoptotic rates in cells treated with this compound jci.orgspandidos-publications.comnih.govresearchgate.netscielo.brresearchgate.net. For example, this compound treatment significantly increased apoptotic cells in PC3 and DU145 prostate cancer cells nih.gov. In HKFs, this compound treatment increased the apoptosis rate in a concentration-dependent manner, as detected by Annexin V/PI double staining and flow cytometry spandidos-publications.com. TUNEL staining has also been used to demonstrate the antiapoptotic activity of this compound, such as in models of cerebral ischemia/reperfusion injury nih.govscielo.brscispace.comnih.gov.

Here is a table summarizing some findings from apoptosis detection assays:

| Cell Line/Type | Assay Method(s) | Observed Effect of this compound | Key Findings | Citations |

| Leukemic LGL | Flow Cytometry (Annexin V/7-AAD) | Induced apoptosis | Apoptosis was statistically significant. jci.org | jci.org |

| PC3, DU145 (Prostate Cancer) | Flow Cytometry | Increased apoptotic cells | Significant increase compared to control groups. nih.govresearchgate.net | nih.govresearchgate.net |

| HKFs | Flow Cytometry (Annexin V/PI) | Increased apoptosis rate (concentration-dependent) | Proportion of total apoptotic cells increased with this compound concentration. spandidos-publications.com | spandidos-publications.com |

| Cultured neurons (CIRI model) | Flow Cytometry, TUNEL staining | Reduced apoptosis rate | Consistent with in vivo antiapoptotic activity. nih.govnih.gov | nih.govnih.gov |

| HMVECs (Human microvascular endothelial cells) | Flow Cytometry (Annexin V/PI), TUNEL staining | Reduced apoptosis induced by thrombin | This compound protected against thrombin-induced apoptosis. scielo.brscielo.br | scielo.brscielo.br |

| Nasopharyngeal Carcinoma cells | Flow Cytometry | Induced apoptosis | Apoptosis rate increased with treatment duration. who.int | who.int |

| MDA-MB-231 (Breast Cancer) | Trypan Blue exclusion | Induced cell death (dose-dependent) | Consistent with growth inhibition. nih.gov | nih.gov |

Cell Migration and Invasion Assays (e.g., Transwell, Wound Healing)

Cell migration and invasion assays are used to assess the ability of cells to move and penetrate through barriers, processes crucial for metastasis in cancer. Transwell assays utilize chambers with porous membranes, sometimes coated with extracellular matrix (e.g., Matrigel) for invasion assays, through which cells migrate or invade in response to chemoattractants nih.govmedsci.orgscite.airesearchgate.net. Wound healing assays (also known as scratch assays) involve creating a gap in a cell monolayer and observing the rate at which cells migrate to close the gap researchgate.netresearchgate.net.

This compound has been investigated for its effects on cell migration and invasion in various cancer types. In human pancreatic cancer cells, this compound markedly reduced invasion at concentrations of 10 and 20 µM in Transwell assays nih.gov. Specifically, 10 µM this compound inhibited invasion by 35% in SW1990 cells nih.gov. This compound also inhibited the migration and invasion of prostate cancer cells (PC3 and DU145) in Transwell assays nih.govresearchgate.net. The number of invasive cells in the this compound treated group was reduced compared to control cells nih.gov. In thyroid cancer cells, this compound enhanced the anti-migratory and anti-invasive effects of oridonin, confirmed by Transwell migration and Matrigel invasion assays medsci.org. Wound healing assays have shown that this compound can abolish the promoting effects of TGF-β1 on cell motility in HepG2 cells researchgate.net.

Here is a table summarizing some findings from cell migration and invasion assays:

| Cell Line/Type | Assay Method(s) | Observed Effect of this compound | Key Findings | Citations |

| SW1990 (Pancreatic Cancer) | Invasion assay (Transwell) | Markedly reduced invasion | 10 µM this compound inhibited invasion by 35%. nih.gov | nih.gov |

| PC3, DU145 (Prostate Cancer) | Transwell assay (Migration & Invasion) | Reduced migration and invasion | Number of invasive cells decreased significantly. nih.govresearchgate.net | nih.govresearchgate.net |

| Thyroid cancer cells (TPC-1, BCPAP) | Transwell migration, Matrigel invasion | Enhanced anti-migratory and anti-invasive effects (with oridonin) | Confirmed anti-metastatic characteristic. medsci.org | medsci.org |

| HepG2 cells | Wound healing assay, Migration/Invasion assays | Abolished TGF-β1-induced cell motility, inhibited migration/invasion | Inhibited TGFβ1 to promote migration and invasion. researchgate.net | researchgate.net |

| A549 and H1650 cells | Transwell assays (Migration & Invasion) | Abrogated TGF-β-induced migration and invasion | Cells treated with 50 µM AG490 showed reduced migration and invasion. researchgate.net | researchgate.net |

Protein Expression and Phosphorylation Analysis (e.g., Western Blot)

Western blot analysis is a widely used technique to detect and quantify specific proteins and their post-translational modifications, such as phosphorylation, in cell lysates. This method is essential for investigating the molecular targets of this compound and the downstream signaling pathways it affects.

Numerous studies have employed Western blot to analyze the impact of this compound on protein expression and phosphorylation, particularly within the JAK/STAT pathway. This compound, as a JAK2 inhibitor, has been shown to reduce the phosphorylation level of JAK2. nih.govnih.gov. It also downregulates the phosphorylated activation of JAK3 and their downstream STAT3 nih.govnih.gov. Western blot analysis has confirmed that this compound reduces the expression of phosphorylated STAT3 (p-STAT3) in various cell lines, including human keloid fibroblasts, prostate cancer cells, and nasopharyngeal carcinoma cells spandidos-publications.comwho.intnih.govnih.govpifukezazhi.comresearchgate.net. In leukemic LGL, this compound treatment significantly reduced the levels of the anti-apoptotic protein Mcl-1 jci.orgjci.org. Western blotting has also been used to examine the expression of proteins related to migration, invasion, and apoptosis, such as MMP-2, Ki-67, and Bcl-2, in response to this compound treatment nih.govresearchgate.net.

Here is a table summarizing some findings from protein expression and phosphorylation analysis by Western Blot:

| Cell Line/Type | Proteins Analyzed | Observed Effect of this compound | Key Findings | Citations |

| Cultured neurons (CIRI model) | p-JAK2, p-JAK3, p-STAT3 | Reduced phosphorylation levels | Consistent with antiapoptotic activity. nih.govnih.gov | nih.govnih.gov |

| HKFs, HNFs, HSFs | p-STAT3, STAT3, CTGF | Reduced expression of p-STAT3 and CTGF | AG490 inhibited TGF-β-induced increases in p-STAT3 and CTGF. spandidos-publications.comnih.gov | spandidos-publications.comnih.gov |

| PC3, DU145 (Prostate Cancer) | STAT3, MMP-2, Ki-67, Bcl-2, PDCD4, TIMP-3, PTEN | Inhibited expression of STAT3, MMP-2, Ki-67, Bcl-2; Upregulated PDCD4, TIMP-3, PTEN | Effects linked to inhibition of prostate cancer growth. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| Leukemic LGL | Mcl-1, Bcl-2, Bcl-xL, STAT3 | Significantly reduced Mcl-1; No effect on Bcl-2 or Bcl-xL; Suppressed p-STAT3 immunoreactivity | Mcl-1 reduction was associated with induced apoptosis. jci.orgjci.org Suppressed p-STAT3 immunoreactivity. researchgate.net | jci.orgjci.orgresearchgate.net |

| Thyroid cancer cells (TPC-1, BCPAP) | p-JAK2, p-STAT3, E-Ca, N-Ca | Downregulated p-JAK2, p-STAT3; Affected EMT markers | Enhanced anti-migratory and anti-invasive effects. medsci.org | medsci.org |

| C666-1 (Nasopharyngeal Carcinoma) | STAT3, p-STAT3 | Inhibited expression of STAT3 and p-STAT3 | Linked to inhibition of proliferation and promotion of apoptosis. who.int | who.int |

| MDA-MB-231 (Breast Cancer) | SARI, phospho-STAT3, total STAT3 | Upregulated SARI; Reduced phospho-STAT3 | Upregulation of SARI linked to growth suppression. nih.govnih.gov | nih.govnih.gov |

| RAW264.7 (Osteoclast precursor) | NFATc1, c-Fos, Akt, ERK1/2, p-STAT3 (Ser727) | Suppressed NFATc1; Partly inhibited p-STAT3 (Ser727); No effect on c-Fos, Akt, ERK1/2 | Inhibition of osteoclastogenesis linked to NFATc1 and STAT3. nih.gov | nih.gov |

| HepG2 cells | EMT markers (via RT-qPCR and Western Blot) | Inhibited TGFβ1-induced EMT-related protein expression | Abolished TGFβ1's effects on migration and invasion. researchgate.net | researchgate.net |

| Urinary bladder cancer cells | p-STAT3, VEGF, VEGF-R2, HIF-1α, p-JAK2, JAK2 | Decreased p-STAT3, VEGF, VEGF-R2, HIF-1α; Affected p-JAK2 | Effects observed with combination treatment (AG490 + MSM). researchgate.net Reduced p-STAT3 level. researchgate.net | researchgate.net |

| Explanted lower incisors | p-STAT3, STAT3 | Suppressed p-STAT3 immunoreactivity; No effect on STAT3 | Confirmed inhibition of Stat3 phosphorylation. researchgate.net | researchgate.net |

Gene Expression Analysis (e.g., RT-PCR)

Gene expression analysis, often performed using Reverse Transcription Polymerase Chain Reaction (RT-PCR) or quantitative PCR (RT-qPCR), is used to measure the mRNA levels of specific genes. This technique helps to understand how this compound affects gene transcription.

RT-PCR has been utilized in this compound research to examine changes in the expression of genes involved in various cellular processes and signaling pathways. Studies have used RT-PCR to investigate the effects of this compound on the expression of genes like STAT3 and cyclin D1 in HKFs, showing a decrease with increasing this compound concentrations pifukezazhi.com. In models of cerebral ischemia/reperfusion injury, RT-PCR was employed to examine the effects of this compound nih.govnih.gov. RT-qPCR has been used to analyze the expression of EMT markers in HepG2 cells treated with this compound researchgate.net. In explanted lower incisors, RT-qPCR analysis showed that this compound treatment resulted in the marked downregulation of Lgr5 expression and upregulation of Sox2 expression researchgate.net. This compound treatment also led to the downregulation of Amelogenin and Enamelin expression researchgate.net. In MDA-MB-231 cells, real-time PCR was used to detect the mRNA level of SARI, showing significant upregulation by this compound nih.govnih.gov.

Here is a table summarizing some findings from gene expression analysis:

| Cell Line/Type | Genes Analyzed | Observed Effect of this compound | Key Findings | Citations |

| HKFs | STAT3, cyclin D1 | Gradually decreased mRNA levels with increasing concentration | Linked to inhibition of proliferation and cell cycle arrest. pifukezazhi.com | pifukezazhi.com |

| Cultured neurons (CIRI model) | Not specified | Examined effects of AG490 | Part of a comprehensive analysis including Western blot and TUNEL staining. nih.govnih.gov | nih.govnih.gov |

| HepG2 cells | EMT markers | Affected expression of EMT-related genes | Analyzed alongside Western blot for protein levels. researchgate.net | researchgate.net |

| Explanted lower incisors | Lgr5, Sox2, Amelogenin, Enamelin | Downregulated Lgr5, Amelogenin, Enamelin; Upregulated Sox2 | Suggested involvement of Stat3 activation in gene expression. researchgate.net | researchgate.net |

| MDA-MB-231 (Breast Cancer) | SARI | Significantly up-regulated mRNA level | Linked to AG490-induced growth suppression. nih.govnih.gov | nih.govnih.gov |

| LNCaP (Prostate Cancer) | VEGFA, VEGFC, VEGFR2, STAT3, MMP-2, MCL-1, CASP3, CASP8, CASP9 | Altered gene expression profiles (with IL-6 and/or S3I-201) | Results consistent with apoptosis and cell proliferation inhibition. spandidos-publications.comnih.gov | spandidos-publications.comnih.gov |

Transcription Factor Activity Assays (e.g., Electrophoretic Mobility Shift Assay (EMSA), Luciferase Reporter Assays)

Transcription factor activity assays are used to measure the binding of transcription factors to their DNA recognition sites or to assess their ability to activate gene expression. Electrophoretic Mobility Shift Assay (EMSA) is a technique used to detect protein-DNA interactions, such as the binding of a transcription factor to a specific DNA sequence nih.gov. Luciferase reporter assays involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter region containing transcription factor binding sites. The activity of the transcription factor is then inferred by measuring the luminescence produced by the reporter protein jci.orgnih.govnih.govresearchgate.netnih.govjci.orgnih.govresearchgate.net.

This compound, known to inhibit the JAK/STAT pathway, has been studied for its effects on STAT transcription factor activity. EMSA has been used to examine the effects of this compound on STAT3 DNA-binding activity. In human pancreatic cancer cells, this compound reduced STAT3 DNA-binding activity nih.gov. In leukemic LGL, this compound treatment led to a corresponding decrease in STAT-DNA binding activity jci.org. EMSA has also shown that this compound can reduce Mcl-1-SIE-DNA–binding activity jci.orgjci.org.

Luciferase reporter assays have been employed to assess the transcriptional activity regulated by STAT3 and other factors influenced by this compound. Studies have used luciferase reporter assays to demonstrate that v-src overexpression induced STAT3-dependent transcriptional activity from the mcl-1 promoter, which could be affected by this compound treatment jci.orgjci.org. Luciferase reporter assays have also been used to show that miR-503-5p could bind to the mRNA of target proteins like PDCD-4, TIMP-3, and PTEN, and this compound treatment could upregulate the expression of these targets nih.govresearchgate.netnih.gov. In MDA-MB-231 cells, a luciferase reporter assay was adopted to explore the mechanism of SARI mRNA upregulation, showing that this compound dramatically enhanced the transcription activity of the SARI promoter in a STAT3-dependent manner nih.govnih.gov. Dual-luciferase reporter assays have been used to test the bioactivity of compounds like polyphyllin I on inhibiting the JAK2/STAT3 signaling pathway, often in comparison or combination with this compound researchgate.net. Luciferase reporter assays have also been used to confirm the inhibition of transcriptional activities by combination treatments involving AG490 researchgate.net.

Here is a table summarizing some findings from transcription factor activity assays:

| Cell Line/Type | Assay Method(s) | Transcription Factor/Promoter | Observed Effect of this compound | Key Findings | Citations |

| SW1990 (Pancreatic Cancer) | EMSA | STAT3 DNA binding | Reduced STAT3 DNA-binding activity | Suggested JAK as a key upstream activator of STAT3. nih.gov | nih.gov |

| Leukemic LGL | EMSA | STAT-DNA binding, Mcl-1-SIE-DNA binding | Decreased STAT-DNA binding activity; Reduced Mcl-1-SIE-DNA–binding activity | Associated with this compound induced apoptosis. jci.orgjci.org | jci.orgjci.org |

| NIH3T3 | Luciferase reporter assay | mcl-1 promoter (STAT3-dependent) | Affected v-src induced transcriptional activity | Demonstrated STAT3-dependent transcriptional activity from the mcl-1 promoter. jci.orgjci.org | jci.orgjci.org |

| PC3, DU145 (Prostate Cancer) | Luciferase reporter assay | PDCD-4, TIMP-3, PTEN mRNA | Influenced miRNA-target binding and subsequent protein expression | This compound treatment led to upregulation of target proteins. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| MDA-MB-231 (Breast Cancer) | Luciferase reporter assay | SARI promoter | Dramatically enhanced transcription activity (STAT3-dependent) | Identified STAT3 binding site in the SARI promoter as crucial for AG490's effect. nih.govnih.gov | nih.govnih.gov |

| Urinary bladder cancer cells | Luciferase reporter assays | Not specified (Transcriptional activities) | Confirmed inhibition of transcriptional activities (with MSM) | Part of evaluating combination treatment effects. researchgate.net | researchgate.net |

| Various (e.g., GC cells) | Dual-luciferase reporter assay | JAK2/STAT3 signaling pathway | Tested bioactivity of other compounds on the pathway | Used to compare or combine effects with AG490 on downstream targets like Bcl-2 promoter activity. researchgate.net | researchgate.net |

High-Throughput Screening Approaches for Modulators of Cellular Processes

High-throughput screening (HTS) is a powerful methodology used to rapidly test large libraries of compounds for their effects on specific biological targets or cellular processes. This approach is crucial in drug discovery for identifying potential therapeutic agents. HTS allows for the accelerated identification of active compounds by screening thousands to millions of samples per day. azolifesciences.comresearchgate.net This process can suggest "hits," which are compounds exhibiting a desired biological activity against specific targets. azolifesciences.com

In the context of this compound research, HTS has been utilized to identify compounds that modulate cellular processes, such as increasing aquaporin 2 (AQP2) membrane expression. A systematic approach involving HTS followed by in vitro and in vivo assays was developed to discover novel compounds enhancing vasopressin-independent AQP2 membrane expression. nih.govnih.gov An initial chemical library screening was performed using a high-throughput exocytosis fluorescence assay with LLC-PK1 cells expressing soluble secreted yellow fluorescent protein and AQP2. nih.govnih.gov This screening identified candidate exocytosis enhancers, which were then rescreened in AQP2-expressing cells to determine their ability to increase AQP2 membrane accumulation. nih.govnih.gov Effective compounds, including this compound, were subsequently tested on kidney slices in vitro. nih.govnih.gov This demonstrates how HTS can serve as a starting point for identifying compounds like this compound with specific cellular effects, which are then validated in more complex systems. nih.govnih.gov

Kinase Autophosphorylation Assays

Kinase autophosphorylation assays are biochemical methods used to assess the ability of a kinase to phosphorylate itself, which is often an indicator of kinase activation. This compound is known to inhibit the autophosphorylation of certain tyrosine kinases. sigmaaldrich.commerckmillipore.comsigmaaldrich.com This type of assay is critical for determining the inhibitory potency and selectivity of compounds like this compound against specific kinases.

This compound is a potent inhibitor of epidermal growth factor receptor (EGFR) kinase autophosphorylation with an IC₅₀ of 100 nM in cell-free assays. sigmaaldrich.commerckmillipore.comsigmaaldrich.com It also inhibits JAK2 and JAK3 autokinase activity. merckmillipore.comstemcell.com Studies have utilized kinase autophosphorylation assays to demonstrate this compound's inhibitory effects on JAK2. For instance, eosinophils were pretreated with this compound and then stimulated to assess the phosphorylation of JAK2 and Lyn kinases. nih.gov this compound at concentrations of 25 and 50 μM inhibited the tyrosine phosphorylation of JAK2, while having no effect on Lyn kinase phosphorylation at 25 μM. nih.gov At 50 μM, some inhibition of Lyn autophosphorylation was noted. nih.gov This highlights the use of these assays to determine the specificity and effective concentrations of this compound for inhibiting kinase activity.

In Vivo Animal Model Applications

In vivo animal models are essential for studying the effects of this compound in a complex biological system, providing insights into its efficacy, pharmacokinetics, and impact on disease progression.

Carcinogenesis and Tumor Xenograft Models (e.g., nude mice)

Tumor xenograft models, particularly utilizing immunodeficient mice like nude mice, are widely used to study human cancer growth and evaluate the efficacy of potential anti-cancer agents. pnas.org In these models, human cancer cells are implanted into nude mice, which lack a functional immune system, allowing the tumors to grow without rejection. pnas.org

This compound has been investigated in various tumor xenograft models using nude mice. It has been shown to inhibit tumor growth and induce apoptosis in PC3 BALB/c nude mouse xenograft models of prostate cancer. nih.gov Western blotting and immunohistochemical staining in these models showed that this compound treatment reduced the expression levels of STAT3, Ki67, Bcl-2, and MMP-2, while increasing PDCD4, TIMP-3, and PTEN expression. nih.gov

In another study using male Balb/c nude mice injected with bladder cancer cells, oral administration of a combination including this compound significantly inhibited the growth of tumor xenografts. spandidos-publications.comnih.gov This combination also demonstrated an ability to inhibit lung metastasis in nude mice, as analyzed by H&E staining of lung sections. spandidos-publications.comresearchgate.net

Furthermore, this compound treatment at 0.5 mg/day for 10 days effectively inhibited JAK2 V617F mutant-induced tumorigenesis and tumor cell invasion in nude mice. selleckchem.com Combined therapy with this compound and IL-12 also induced greater antitumor effects than either agent alone in a murine myeloma tumor model. nih.gov

These studies demonstrate the utility of nude mouse xenograft models in evaluating the anti-tumor and anti-metastatic effects of this compound and its combinations, as well as its impact on key signaling molecules in a living system.

Autoimmune Disease Models (e.g., NOD Mice for Type 1 Diabetes, Experimental Autoimmune Encephalomyelitis (EAE) models)

Animal models of autoimmune diseases are crucial for understanding disease pathogenesis and testing immunomodulatory therapies. Non-obese diabetic (NOD) mice are a widely used model for studying human type 1 diabetes (T1D), as they spontaneously develop autoimmune destruction of pancreatic beta cells. asm.orgnih.gov Experimental Autoimmune Encephalomyelitis (EAE) models, often induced in mice, serve as models for human multiple sclerosis (MS), characterized by central nervous system inflammation and demyelination. nih.govresearchgate.netall-imm.com

This compound, as a JAK-STAT signal pathway inhibitor, has been studied in these autoimmune disease models. nih.govmedchemexpress.com In NOD mice, this compound treatment has shown potential in preventing and reversing type 1 diabetes. nih.govmedchemexpress.com Studies administering this compound to young non-diabetic NOD mice significantly reduced blood glucose levels. nih.govnih.gov In recently diagnosed diabetic NOD mice, this compound treatment led to significantly lower mean blood glucose levels compared to control groups. nih.gov

In EAE model mice, this compound treatment has been shown to reduce the incidence, delay the onset, and significantly reduce the severity of the disease compared to vehicle-treated groups. nih.gov Histological analysis revealed lower levels of inflammatory cells and demyelination in the this compound group. nih.gov this compound, as a JAK2-specific tyrosine kinase inhibitor, is thought to affect the differentiation and functional maintenance of Th17 cells by inhibiting the JAK2-STAT3 signaling pathway, which is relevant in EAE pathogenesis. all-imm.com Studies have shown that this compound treatment in EAE mice led to a decrease in the number of Th17 cells and IL-17 levels in the spleen, while increasing the number of Treg cells and TGF-β levels. all-imm.com

These findings highlight the application of NOD and EAE models in evaluating this compound's immunomodulatory effects and its potential in treating autoimmune diseases by targeting the JAK-STAT pathway.

Ischemic Injury Models (e.g., Middle Cerebral Artery Occlusion (MCAO) mice)

Ischemic injury models, such as the Middle Cerebral Artery Occlusion (MCAO) model in rodents, are used to simulate stroke and study the resulting brain damage and potential neuroprotective interventions. The MCAO model is one of the most common methods in rodents to replicate human ischemic stroke, characterized by reliable and reproducible infarcts. dovepress.com

This compound has been investigated for its potential neuroprotective effects in cerebral ischemia/reperfusion injury models established by MCAO in mice. nih.govnih.gov In the brain tissue of MCAO mice, JAK2 was found to be highly expressed. nih.govnih.gov this compound, as a JAK2 inhibitor, reduced the phosphorylation level of JAK2 and downregulated the phosphorylated activation of JAK3 and their downstream STAT3. nih.govnih.gov

Studies have shown that this compound administration could attenuate lesions indicated by histology and exhibited antiapoptotic activity in cerebral ischemia/reperfusion injury mice, consistent with in vitro data. nih.govnih.gov It reduced the phosphorylation of JAK2/JAK3/STAT3 and the apoptosis rate in cultured neurons upon apoptosis induction. nih.govnih.gov Furthermore, neuroprotective effects were observed, with this compound administration potentially enhancing the expression of neurotrophins like BDNF and NT3, and the neurotrophin receptor TrkB in brain tissue. nih.govnih.gov

The JAK2/STAT3 signaling pathway has been shown to mediate neuroprotective and pro-angiogenic effects. aging-us.com When this pathway was inhibited by this compound, the neuroprotective effects observed in in vitro stroke models were reversed. aging-us.com Specifically, this compound treatment significantly reversed the neuroprotective effects of conditioned medium from neural stem cells under oxygen-glucose deprivation conditions, as determined by MTT and TUNEL assays. aging-us.com

These studies demonstrate the use of MCAO models to investigate this compound's protective effects against ischemic injury, highlighting its role in modulating the JAK-STAT pathway and influencing apoptosis and neurotrophin expression.

Renal Function Models (e.g., Brattleboro rats)

Renal function models, such as the Brattleboro rat model, are valuable for studying kidney disorders, particularly those affecting water balance. Brattleboro rats are deficient in vasopressin (AVP), leading to nephrogenic diabetes insipidus characterized by excessive urine production and decreased AQP2 expression levels. frontiersin.orgphysiology.org

This compound has been investigated in Brattleboro rats for its effects on urine concentration and AQP2 expression. Studies have shown that a single injection of this compound into VP-deficient Brattleboro rats significantly decreased urine volume and increased urine osmolality within 2–4 hours. nih.govphysiology.orgnih.gov This effect was associated with a significant accumulation of AQP2 at the apical membrane in the cortex of this compound-treated rats, in contrast to the more diffuse distribution in vehicle-treated rats. nih.gov

The mechanism by which this compound influences AQP2 membrane expression in these models is of interest. While vasopressin typically regulates AQP2 translocation via the V2 receptor, leading to increased cellular cAMP and PKA activation, this compound, as an EGFR and JAK-2 inhibitor, increases the membrane expression of AQP2 through a different pathway. physiology.orgnih.gov

Studies using Sprague-Dawley rats treated with streptozotocin (B1681764) (STZ) to induce diabetes, a model relevant to kidney damage associated with diabetes, have also explored the effects of this compound on renal function. In these rats, hyperglycemia induced activation of JAK2 and STAT proteins in glomeruli. physiology.org this compound treatment reduced the phosphorylation of JAK2, STAT1, STAT3, and STAT5 in glomeruli and inhibited STZ-induced increases in urinary protein excretion. physiology.org This suggests a role for JAK-STAT proteins in early kidney damage in diabetes and highlights this compound's potential to mitigate these effects in a renal function model. physiology.org

These applications in Brattleboro and STZ-treated Sprague-Dawley rats demonstrate the use of renal function models to study this compound's impact on water reabsorption, AQP2 trafficking, and kidney damage in the context of vasopressin deficiency and diabetes.

Muscle Regeneration Models

Research has utilized this compound in experimental models to investigate its effects on muscle regeneration, particularly in the context of aging and disease caymanchem.comnih.gove-century.usmdpi.com. Studies indicate that the JAK-STAT signaling pathway plays a crucial role in regulating muscle regeneration, and its dysregulation can contribute to age-associated deficits in muscle stem cell function nih.govmdpi.com.

Inhibition of JAK-STAT signaling using this compound has been shown to stimulate muscle regeneration in models of aging skeletal muscle deterioration caymanchem.comnih.gov. Specifically, studies in mice have demonstrated that inhibiting either JAK kinase (using this compound) or STAT3 promotes symmetric satellite cell expansion and rescues muscle regeneration defects in elderly and dystrophic mice nih.gov. Satellite cells, also known as muscle stem cells (MuSCs), are crucial for adult skeletal muscle homeostasis and regeneration mdpi.com. Age-related changes and increased stress signaling can impair satellite cell regenerative function nih.govmdpi.com.

Experimental approaches in muscle regeneration research involving this compound have included both in vitro and in vivo studies. In vitro, satellite cells have been cultured with this compound to observe its effects on proliferation and differentiation e-century.us. In vivo, this compound has been administered in animal models, such as mice with aging or denervated muscle, to assess its impact on the regenerative process caymanchem.come-century.us.